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Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for hexyl
crotonate, a monounsaturated ester with applications in the flavor and fragrance industry. This

document is intended for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The guide includes structured data tables for easy reference, detailed

experimental protocols for each analytical technique, and a visual representation of the

spectroscopic analysis workflow.

Introduction
Hexyl crotonate (C₁₀H₁₈O₂), also known as hexyl (E)-2-butenoate, is an organic ester formed

from the esterification of crotonic acid and hexanol. Its characteristically sweet, fruity, and green

aroma makes it a valuable compound in the formulation of flavors and fragrances. A thorough

understanding of its spectroscopic properties is essential for its identification, quality control,

and for predicting its chemical behavior in various applications. This guide presents a detailed

compilation and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for hexyl crotonate.

Spectroscopic Data
The following sections present the key spectroscopic data for hexyl crotonate in a tabulated

format for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for Hexyl Crotonate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.1–4.3 t 2H O-CH₂-(CH₂)₄-CH₃

~6.9 m 1H CH₃-CH=CH-COO-

~5.8 m 1H CH₃-CH=CH-COO-

~1.8 d 3H CH₃-CH=CH-COO-

~1.6 m 2H
O-CH₂-CH₂-(CH₂)₃-

CH₃

~1.3 m 4H
O-(CH₂)₂-(CH₂)₂-CH₂-

CH₃

~0.9 t 3H O-(CH₂)₅-CH₃

Note: Predicted values based on typical chemical shifts for similar structures. The deshielded

protons on the ester oxygen are noted to be in the δ ~4.1–4.3 ppm range and the terminal

methyl groups of the hexyl chain at ~0.9 ppm[1].

Table 2: ¹³C NMR Spectroscopic Data for Hexyl Crotonate (100 MHz, CDCl₃)[1]
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Chemical Shift (δ) ppm Assignment

167.1 C=O

144.6 C=C–CO

134.5 C=C–H

130.2 C=C–H

64.4 O–CH₂

31.5 Alkyl Carbon

28.7 Alkyl Carbon

25.7 Alkyl Carbon

22.6 Alkyl Carbon

14.0 Alkyl Carbon

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Hexyl Crotonate[1]

Wavenumber (cm⁻¹) Assignment

~1710 ν(C=O) Carbonyl stretch

~1640 ν(C=C) Alkene stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for Hexyl Crotonate (Electron Ionization)
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m/z Interpretation

170 [M]⁺ (Molecular Ion)

85 [CH₃-CH=CH-CO]⁺

69 [CH₃-CH=CH-C=O]⁺

41 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of hexyl crotonate.

Methodology:

Sample Preparation: A sample of hexyl crotonate (approximately 10-20 mg for ¹H NMR, 50-

100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent,

typically chloroform-d (CDCl₃). The solution is transferred to a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to optimize homogeneity.

A standard one-pulse sequence is used to acquire the free induction decay (FID).

Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance

sensitivity.
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A larger number of scans (typically several hundred to thousands) is required due to the

lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra.

The spectra are then phased, baseline corrected, and referenced to the residual solvent

peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of hexyl crotonate to identify its functional groups.

Methodology:

Sample Preparation: A drop of neat hexyl crotonate liquid is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film

of the liquid can be placed between two potassium bromide (KBr) salt plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty ATR crystal or KBr plates is recorded.

The sample is placed on the crystal or between the plates, and the sample spectrum is

recorded.

The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of hexyl crotonate.

Methodology:
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Sample Preparation: A dilute solution of hexyl crotonate is prepared in a volatile organic

solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source is used.

Gas Chromatography:

A small volume of the sample solution (typically 1 µL) is injected into the GC inlet, which is

heated to vaporize the sample.

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column

(e.g., a DB-5ms column).

The column temperature is programmed to ramp up (e.g., from 50°C to 250°C at

10°C/min) to separate the components of the sample based on their boiling points and

interactions with the column's stationary phase.

Mass Spectrometry:

As hexyl crotonate elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-

to-charge ratio (m/z).

Data Analysis: The mass spectrum is a plot of ion abundance versus m/z, which provides the

molecular weight and a characteristic fragmentation pattern that can be used for structural

elucidation.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like hexyl crotonate.
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Caption: Workflow for the spectroscopic analysis of hexyl crotonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b161946#spectroscopic-data-of-hexyl-crotonate-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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